

Physicochemical properties of 1-(5-methyl-1H-pyrrol-3-yl)ethanone

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Compound of Interest

Compound Name: 1-(5-methyl-1H-pyrrol-3-yl)ethanone

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An In-depth Technical Guide to **1-(5-methyl-1H-pyrrol-3-yl)ethanone** for Advanced Research

Foreword: The Strategic Value of the Pyrrole Scaffold

The pyrrole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Molecules built around a pyrrole core exhibit a vast spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[3][4][5] This guide focuses on a specific, valuable derivative: **1-(5-methyl-1H-pyrrol-3-yl)ethanone**. We will dissect its fundamental physicochemical characteristics, provide expert insight into its synthesis and characterization, and explore its potential as a strategic building block for novel therapeutic agents. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of this compound's properties and applications.

Section 1: Core Physicochemical Profile

Understanding the fundamental physicochemical properties of a compound is the bedrock of all subsequent experimental design, from synthesis and purification to formulation and biological screening. **1-(5-methyl-1H-pyrrol-3-yl)ethanone**, also known by its synonym 3-acetyl-5-

methyl-1H-pyrrole, is a solid or liquid at room temperature. Its key computed and experimental properties are summarized below for rapid reference and comparison.

Property	Value	Source
IUPAC Name	1-(5-methyl-1H-pyrrol-3-yl)ethanone	PubChem[6]
CAS Number	6115-72-6	Sigma-Aldrich
Molecular Formula	C ₇ H ₉ NO	PubChem[6]
Molecular Weight	123.15 g/mol	PubChem[6]
Boiling Point	249.3 ± 20.0 °C at 760 mmHg	BOC Sciences[7]
Physical Form	Solid or liquid	Sigma-Aldrich
XLogP3 (Lipophilicity)	0.8	PubChem[6]
Hydrogen Bond Donor Count	1	PubChem[6]
Hydrogen Bond Acceptor Count	1	PubChem[6]
Topological Polar Surface Area	32.9 Å ²	PubChem[6]
Canonical SMILES	<chem>CC1=CC(=CN1)C(=O)C</chem>	PubChem[6]
InChIKey	UKDXBSFUVVIDFR-UHFFFAOYSA-N	PubChem[6]

Section 2: Synthesis Protocol and Mechanistic Insights

A reliable and well-understood synthetic route is critical for obtaining high-purity material for research. While several methods exist for pyrrole synthesis, a highly effective and common approach for preparing 3-acylpyrroles is the Friedel-Crafts acylation of a corresponding pyrrole precursor.

Expert Rationale for Method Selection

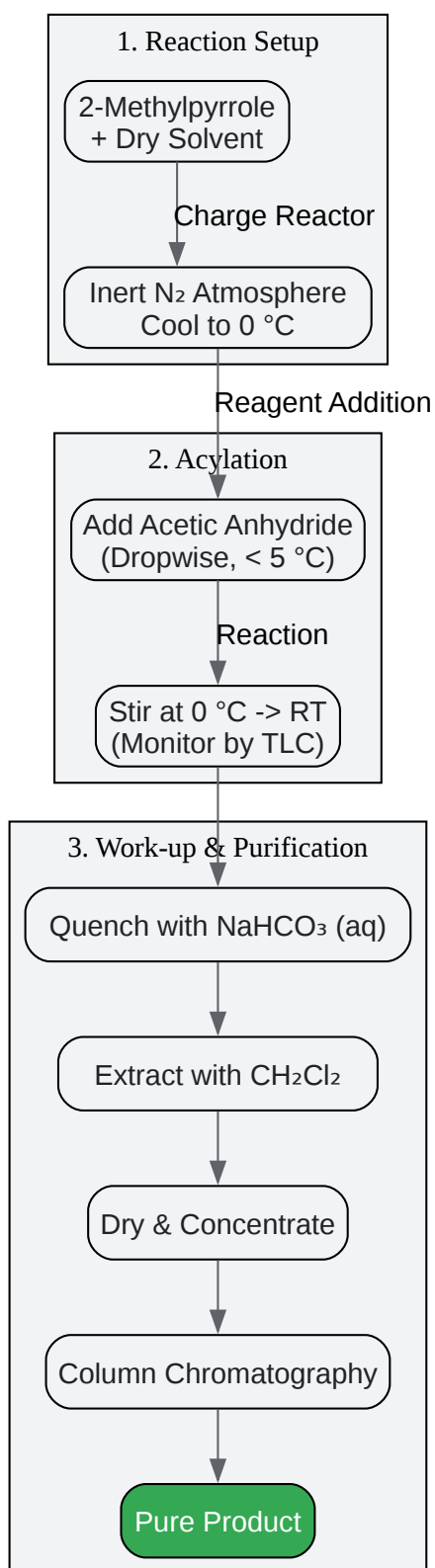
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions like Friedel-Crafts acylation. We propose the acylation of 2-methylpyrrole as the most direct and logical pathway. The choice of an acetylating agent, such as acetic anhydride, and the reaction conditions are crucial for controlling the reaction's regioselectivity and yield. The methyl group at the C2 position directs the incoming electrophile (the acetyl group) primarily to the C4 or C3 position, and with careful control of conditions, C3 acylation can be favored. This method is robust, scalable, and relies on readily available starting materials.

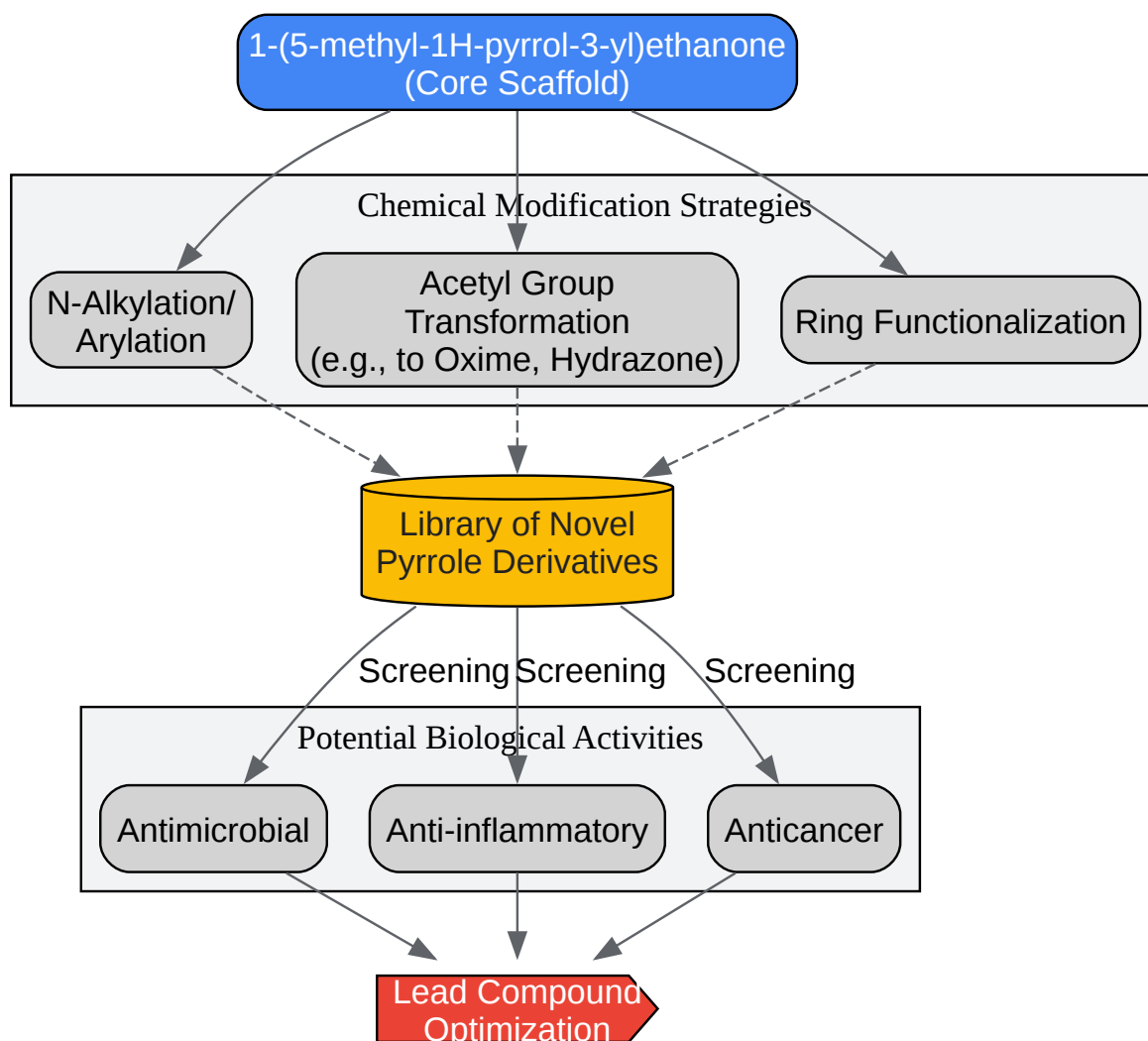
Step-by-Step Experimental Protocol: Friedel-Crafts Acylation

- **Reactor Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylpyrrole (1.0 eq) and a suitable dry solvent (e.g., dichloromethane or 1,2-dichloroethane).
- **Inert Atmosphere:** Purge the system with dry nitrogen gas and maintain a positive nitrogen pressure throughout the reaction. Cool the mixture to 0 °C using an ice bath.
- **Catalyst Introduction (Optional but Recommended):** For enhanced reactivity and selectivity, a mild Lewis acid catalyst (e.g., ZnCl_2 , AlCl_3) can be added cautiously at 0 °C.
- **Reagent Addition:** Add acetic anhydride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
- **Work-up and Quenching:** Upon completion, cool the reaction mixture back to 0 °C and quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The resulting

crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure **1-(5-methyl-1H-pyrrol-3-yl)ethanone**.

Workflow Visualization





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